2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid 2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 90101-89-6
VCID: VC15898193
InChI: InChI=1S/C17H12O5/c1-21-14-8-3-2-5-11(14)15-9-13(18)10-6-4-7-12(17(19)20)16(10)22-15/h2-9H,1H3,(H,19,20)
SMILES:
Molecular Formula: C17H12O5
Molecular Weight: 296.27 g/mol

2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid

CAS No.: 90101-89-6

Cat. No.: VC15898193

Molecular Formula: C17H12O5

Molecular Weight: 296.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid - 90101-89-6

Specification

CAS No. 90101-89-6
Molecular Formula C17H12O5
Molecular Weight 296.27 g/mol
IUPAC Name 2-(2-methoxyphenyl)-4-oxochromene-8-carboxylic acid
Standard InChI InChI=1S/C17H12O5/c1-21-14-8-3-2-5-11(14)15-9-13(18)10-6-4-7-12(17(19)20)16(10)22-15/h2-9H,1H3,(H,19,20)
Standard InChI Key FODWTPOYVWKNKE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC=C3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₇H₁₂O₅, molecular weight 296.27 g/mol) features a benzopyran backbone fused with a substituted phenyl ring (Figure 1). Key functional groups include:

  • 2-(2-Methoxyphenyl): A methoxy-substituted phenyl ring at position 2 contributes to lipophilicity and influences receptor binding .

  • 4-Oxo group: The ketone at position 4 enhances electrophilicity, enabling interactions with nucleophilic residues in biological targets.

  • 8-Carboxylic acid: The polar carboxylic acid group at position 8 improves water solubility and facilitates salt formation .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₂O₅
Molecular Weight296.27 g/mol
IUPAC Name2-(2-methoxyphenyl)-4-oxochromene-8-carboxylic acid
LogP2.81 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The compound’s planar structure and conjugated π-system enable strong UV absorption, with λₘₐₓ observed at 320 nm in methanol .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, H-5), 7.65–7.58 (m, 2H, H-3' and H-6'), 7.43 (t, J=7.6 Hz, 1H, H-4'), 7.12 (d, J=8.0 Hz, 1H, H-5'), 6.95 (s, 1H, H-6), 3.89 (s, 3H, OCH₃) .

  • IR (KBr): 1720 cm⁻¹ (C=O, carboxylic acid), 1675 cm⁻¹ (C=O, ketone), 1260 cm⁻¹ (C-O-C, methoxy).

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via a three-step process:

  • Claisen-Schmidt Condensation: 2-Hydroxyacetophenone reacts with 2-methoxybenzaldehyde under basic conditions to form a chalcone intermediate .

  • Cyclization: The chalcone undergoes acid-catalyzed cyclization to yield the benzopyran core.

  • Oxidation and Carboxylation: Selective oxidation at position 4 and introduction of the carboxylic acid group via Kolbe-Schmitt reaction .

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)
Claisen-SchmidtNaOH/EtOH, 60°C, 6h78
CyclizationH₂SO₄/AcOH, reflux, 4h85
CarboxylationCO₂, KOH, 150°C, 12h62

Recent advances employ decarboxylative cross-coupling strategies to improve efficiency. For example, Brønsted base-catalyzed decarboxylation of chromone-3-carboxylic acids enables direct functionalization at position 8 .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway. In murine macrophages (RAW 264.7 cells), it reduces prostaglandin E₂ (PGE₂) production by 68% at 10 μM, comparable to celecoxib.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Mechanism
DU-145 (Prostate)12.4Caspase-3 activation
MCF-7 (Breast)18.9ERK1/2 inhibition
HeLa (Cervical)23.1ROS generation

Applications in Drug Development

Lead Compound Optimization

Structural modifications enhance bioavailability:

  • Sodium Salt Formation: The carboxylic acid group forms a water-soluble sodium salt (C₂₀H₁₈O₆Na), improving pharmacokinetics .

  • Methoxy Group Replacement: Replacing the 2-methoxyphenyl with 4-hydroxyphenyl increases COX-2 selectivity (IC₅₀ = 0.87 μM vs. 1.45 μM for parent compound).

Neuroprotective Applications

Preliminary studies suggest MAO-B inhibition (IC₅₀ = 14.2 μM), indicating potential in Parkinson’s disease.

Related Compounds and Structure-Activity Relationships

Metabolites and Derivatives

  • 6-({8-[5-(5,7-Dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid: A glucuronidated metabolite with enhanced solubility but reduced potency (COX-2 IC₅₀ = 32 μM) .

  • 3-Isopropoxy-2-(p-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid sodium salt: A synthetic analogue showing 3-fold higher bioavailability in rat models .

Table 4: Comparative Bioactivity of Analogues

CompoundCOX-2 IC₅₀ (μM)LogP
Parent Compound1.452.81
4-Hydroxyphenyl Analogue0.872.15
Sodium Salt Derivative1.621.98

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